molecular formula C17H9F3N2O5 B2906112 6-nitro-2-oxo-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide CAS No. 317327-45-0

6-nitro-2-oxo-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide

Cat. No.: B2906112
CAS No.: 317327-45-0
M. Wt: 378.263
InChI Key: POVJWOJAUQFYHL-UHFFFAOYSA-N
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Description

6-Nitro-2-oxo-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide is a synthetic coumarin derivative characterized by a nitro group at position 6, a ketone at position 2, and a carboxamide moiety at position 3 linked to a 3-(trifluoromethyl)phenyl group. Coumarins are renowned for their diverse pharmacological activities, including anticoagulant, antimicrobial, and anticancer properties . This compound’s structural complexity necessitates advanced crystallographic tools (e.g., SHELXL ) for precise conformational analysis and hydrogen-bonding studies .

Properties

IUPAC Name

6-nitro-2-oxo-N-[3-(trifluoromethyl)phenyl]chromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9F3N2O5/c18-17(19,20)10-2-1-3-11(8-10)21-15(23)13-7-9-6-12(22(25)26)4-5-14(9)27-16(13)24/h1-8H,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POVJWOJAUQFYHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9F3N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-nitro-2-oxo-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide typically involves multiple steps, starting with the preparation of the chromene core One common method involves the cyclization of appropriate precursors under acidic or basic conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-nitro-2-oxo-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted chromene derivatives.

Scientific Research Applications

6-nitro-2-oxo-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-nitro-2-oxo-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share core coumarin-carboxamide motifs but differ in substituents and functional groups, leading to variations in physicochemical and biological properties:

Substituent Variations on the Chromene Ring

6-Methoxy-2-oxo-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide () Substituent: Methoxy (electron-donating) at position 6 vs. nitro (electron-withdrawing). The nitro group, in contrast, may enhance electrophilicity and reactivity in biological systems. Synthesis: Prepared via similar reflux methods (e.g., acetic acid/sodium acetate ), but nitro derivatives often require nitration steps.

6-Ethyl-4-oxo-N-[3-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide () Substituent: Ethyl (hydrophobic) at position 6; ketone at position 4 instead of 2. Ethyl may improve lipid solubility compared to polar nitro groups.

Variations in the Aryl Carboxamide Group

N-(2-Methoxyphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide ()

  • Substituent : 2-Methoxyphenyl vs. 3-(trifluoromethyl)phenyl.
  • Impact : Methoxy provides moderate electron donation, while trifluoromethyl’s strong electron-withdrawing nature enhances metabolic stability and bioavailability .

2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide () Substituent: Sulfamoyl (polar, hydrogen-bonding) group.

Imine vs. Amide Linkages

(2Z)-N-Acetyl-6-methoxy-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide () Structure: Imine linkage (C=N) instead of amide (CONH).

Comparative Data Table

Compound Name Chromene Substituent Aryl Group Key Properties Reference
6-Nitro-2-oxo-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide 6-NO₂ 3-(CF₃)C₆H₄ High electrophilicity, potential nitroreductase activation
6-Methoxy-2-oxo-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide 6-OCH₃ 3-(CF₃)C₆H₄ Enhanced stability, improved π-π interactions
N-(2-Methoxyphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide 6-NO₂ 2-OCH₃C₆H₄ Moderate solubility, reduced metabolic stability vs. CF₃ analogs
6-Ethyl-4-oxo-N-[3-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide 6-C₂H₅ 3-(CF₃)C₆H₄ Increased lipophilicity, shifted ketone position alters reactivity
2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide None 4-SO₂NH₂C₆H₄ High solubility, targets sulfonamide enzymes

Research Findings and Implications

  • Biological Activity : The trifluoromethyl group in the parent compound and analogs (e.g., ) is associated with pesticidal and pharmaceutical applications due to its metabolic resistance . Nitro groups may confer cytotoxicity via nitroreductase activation .
  • Crystallography : SHELX programs and WinGX enable precise analysis of hydrogen-bonding networks, critical for understanding solubility and packing efficiency (e.g., N-H···O interactions in carboxamides ).
  • Synthetic Challenges : Nitro derivatives require stringent control of reaction conditions to avoid byproducts, whereas methoxy/ethyl analogs are more straightforward to synthesize .

Biological Activity

6-Nitro-2-oxo-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the class of chromene derivatives. Chromenes are recognized for their diverse biological activities, which include anti-inflammatory, anticancer, and antimicrobial properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is 6-nitro-2-oxo-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide. The chemical structure includes a chromene core with a nitro group and a trifluoromethyl-substituted phenyl group, which significantly influence its biological activity.

Property Details
Molecular Formula C16H12F3N2O4
Molecular Weight 364.27 g/mol
IUPAC Name 6-nitro-2-oxo-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide
Solubility Soluble in organic solvents

The biological activity of 6-nitro-2-oxo-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide is primarily attributed to its interaction with various biological targets:

  • P2Y Receptor Antagonism : Research indicates that similar chromene derivatives can act as antagonists at the P2Y6 receptor, which is implicated in inflammatory and neurodegenerative diseases. For instance, studies have shown that certain chromene derivatives can inhibit UDP-induced calcium mobilization in astrocytoma cells expressing P2Y6 receptors .
  • Enzymatic Inhibition : The compound may also exhibit inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenases (LOX), which are critical in inflammatory pathways. The presence of electron-withdrawing groups like trifluoromethyl enhances binding affinity to these enzyme targets .

Anticancer Activity

In vitro studies have demonstrated that compounds with similar structures possess significant cytotoxic effects against various cancer cell lines. For example, derivatives of chromenes have shown potent activity against breast cancer cells (MCF-7), suggesting potential as chemotherapeutic agents .

Anti-inflammatory Effects

The anti-inflammatory properties are linked to the modulation of P2Y6 receptor activity and the inhibition of pro-inflammatory enzymes like COX-2. Compounds targeting these pathways could be beneficial in treating conditions such as arthritis and other inflammatory diseases .

Case Studies

  • In Vitro Studies on Cytotoxicity : A study examined the cytotoxic effects of various chromene derivatives against MCF-7 cells, revealing IC50 values ranging from 5 to 20 μM for different analogs, indicating a promising lead for further development .
  • P2Y6 Receptor Studies : Another investigation focused on the structure-activity relationship (SAR) of chromene derivatives as P2Y6 antagonists. The study found that modifications at specific positions significantly altered receptor binding affinity and functional activity, highlighting the potential for designing targeted therapeutics .

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